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A critical evaluation of experimental data and computational models reveals a nuanced

landscape in the determination of bond dissociation energies (BDEs) for the different C-H and

C-C bonds within the propyne (CH₃C≡CH) molecule. While theoretical calculations offer a

detailed picture of the energetic requirements for bond cleavage, precise experimental values

remain partially elusive, highlighting the challenges in directly measuring these fundamental

chemical properties.

Propyne, a key molecule in combustion and atmospheric chemistry, possesses three distinct

types of bonds whose dissociation energies are of significant interest to researchers: the

acetylenic C-H bond (C(sp)-H), the methyl C-H bond (C(sp³)-H), and the carbon-carbon single

bond (C(sp³)-C(sp)). Understanding the energy required to break these bonds is crucial for

modeling reaction mechanisms and predicting chemical behavior.

Tabulated Bond Dissociation Energies
For ease of comparison, the available experimental and theoretical bond dissociation energies

for propyne are summarized below. All values are presented in kilocalories per mole

(kcal/mol).
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Bond Type
Experimental BDE
(kcal/mol)

Theoretical BDE
(kcal/mol)

Computational
Method

Acetylenic C-H (≡C-H) 130[1] 135.9 ± 2[2]
Modified Coupled-Pair

Functional

Methyl C-H (-CH₂-H) Not explicitly found 92.5 ± 2[2][3]
Modified Coupled-Pair

Functional

C-C Single Bond

(H₃C-C≡)
Not explicitly found Not explicitly found -

Experimental Determination of Bond Dissociation
Energies
The experimental determination of bond dissociation energies is a challenging endeavor, often

relying on indirect measurements and kinetic studies.[4][5] Common techniques for determining

BDEs include:

Radical Kinetics: This method involves studying the rates of reactions involving radical

species. By analyzing the kinetics of processes like pyrolysis, the activation energy for bond

cleavage can be related to the bond dissociation energy.[4]

Photoionization Mass Spectrometry (PIMS): PIMS involves using photons to ionize

molecules and then detecting the resulting ions with a mass spectrometer. By measuring the

appearance energy of fragment ions, one can deduce the energy required to break specific

bonds.[5]

Acidity/Electron Affinity Cycle: This thermodynamic cycle relates the bond dissociation

energy to the gas-phase acidity of the molecule and the electron affinity of the resulting

radical.[5]

While these methods have been successfully applied to a wide range of molecules, specific

and universally agreed-upon experimental values for all of propyne's BDEs are not readily

available in the reviewed literature. One study mentions an experimental value of 130 kcal/mol

for the acetylenic C-H bond in propyne.[1]
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Theoretical Calculations of Bond Dissociation
Energies
Computational chemistry provides a powerful tool for estimating bond dissociation energies.

Various theoretical methods, from ab initio calculations to density functional theory (DFT), can

be employed to model the electronic structure of molecules and the energetic changes

associated with bond breaking.

A notable theoretical study by Bauschlicher and Langhoff calculated the BDEs for the C-H

bonds in propyne using a modified coupled-pair functional method.[2][3] Their results predicted

a BDE of 135.9 ± 2 kcal/mol for the acetylenic C-H bond and 92.5 ± 2 kcal/mol for the methyl

C-H bond.[2][3] The authors noted that their calculated value for the methyl C-H BDE was

slightly higher than the existing experimental value at the time, though the specific

experimental value was not cited.[2]

Other high-level computational methods commonly used for accurate BDE calculations include:

Gaussian-3 (G3) and Gaussian-4 (G4) theories: These are composite methods that

approximate a high-level calculation by a series of lower-level calculations.[6]

Complete Basis Set (CBS) methods, such as CBS-QB3: These methods extrapolate

calculations to the limit of a complete basis set to achieve high accuracy.[6][7][8]

Density Functional Theory (DFT): Various DFT functionals, such as B3LYP, can be used to

calculate BDEs, though their accuracy can be dependent on the specific functional and basis

set employed.[9][10] A study on various DFT functionals found that for aromatic C-H bonds,

the M06-2X, M05-2X, and M08-HX functionals provided highly accurate BDE values.[10]

The choice of computational method and basis set significantly impacts the accuracy of the

calculated BDEs. For reliable predictions, it is often necessary to employ high-level theoretical

models and large basis sets.

Logical Workflow for Comparing Experimental and
Theoretical Values
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The process of comparing experimental and theoretical bond dissociation energies follows a

logical workflow, as illustrated in the diagram below. This involves acquiring data from both

experimental measurements and computational models, followed by a critical analysis and

comparison to refine our understanding of the molecule's chemical bonding.

Experimental Approach

Theoretical Approach

Experimental Techniques
(e.g., Radical Kinetics, PIMS) Experimental BDE Value

Measurement

Comparative Analysis

Computational Methods
(e.g., Ab initio, DFT) Theoretical BDE ValueCalculation

Refined Understanding of
Propyne Bonding

Click to download full resolution via product page

Figure 1. A flowchart illustrating the workflow for comparing experimental and theoretical bond

dissociation energies of propyne.

Conclusion
The determination of bond dissociation energies in propyne showcases the complementary

nature of experimental and theoretical chemistry. While theoretical methods, such as the

modified coupled-pair functional approach, provide valuable estimates for the acetylenic and

methyl C-H bonds, a complete and consistent set of experimentally determined values is still

needed for a comprehensive understanding. Further experimental work, potentially utilizing

advanced techniques like photoacoustic calorimetry or refined kinetic studies, would be

invaluable in validating and refining the theoretical models. Such efforts will ultimately lead to a

more accurate and robust understanding of the chemical reactivity of this fundamental

hydrocarbon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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